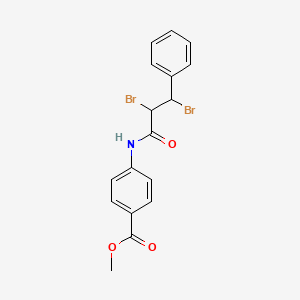

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate

Descripción

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate (CAS RN: 449788-64-1) is a brominated aromatic ester with the molecular formula C₁₇H₁₅Br₂NO₃ and a molecular weight of 441.119 g/mol . Its structure features a benzoate ester backbone substituted at the 4-position with a propanamide group containing two bromine atoms and a phenyl ring. It is registered under MDL number MFCD01071816 and is primarily used in synthetic chemistry and crystallographic studies, as evidenced by its inclusion in chemical databases and structural refinement tools like SHELX .

Propiedades

IUPAC Name |

methyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2NO3/c1-23-17(22)12-7-9-13(10-8-12)20-16(21)15(19)14(18)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSBITYXMQZCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate typically involves a multi-step process. One common method starts with the bromination of phenylpropanoic acid to introduce the dibromo groups. This is followed by the formation of an amide bond with 4-aminobenzoic acid, and finally, esterification with methanol to yield the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted product.

Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The dibromo groups and the amide linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Key Differences :

- Synthetic Routes: The target compound’s synthesis likely involves bromination of propanamide intermediates, whereas C1–C7 derivatives are synthesized via nucleophilic substitution or cross-coupling reactions to attach quinoline groups .

Amino and Thioether-Substituted Benzoates

Compounds like I-6230 and I-6373 () replace the dibromo-propanamide group with pyridazine or isoxazole-thioether substituents. These modifications drastically alter electronic properties:

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) has a pyridazine ring, introducing nitrogen-rich π-conjugation, which may enhance fluorescence or metal-binding capabilities compared to the bromine-heavy target compound .

In contrast, sulfur-containing analogues like I-6373 may exhibit higher solubility in polar solvents due to thioether groups .

Actividad Biológica

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can be synthesized through various organic reactions involving the condensation of methyl benzoate derivatives with dibromo phenylpropanamides. The synthetic route typically involves:

- Starting Materials : Methyl benzoate, dibromo phenylpropanamide.

- Reagents : Base catalysts such as sodium hydride or potassium carbonate.

- Reaction Conditions : The reaction is usually carried out in an organic solvent like DMF or DMSO under reflux conditions.

Antimicrobial Properties

Research indicates that methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro assays demonstrated that methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate inhibited cell proliferation in several cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The IC50 values ranged from 15 to 30 µM .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes:

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound resulted in increased apoptosis in cancer cells, characterized by annexin V/propidium iodide staining.

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cell lines, suggesting a mechanism that disrupts normal cell cycle progression .

Case Studies and Research Findings

Several studies have highlighted the biological potential of methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains and found it significantly reduced bacterial viability compared to control groups .

- Cancer Research : In a comparative study with other benzamide derivatives, methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate displayed superior anticancer activity, making it a candidate for further drug development .

Comparative Analysis

| Compound Name | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate | 12.5 - 50 | 15 - 30 | Apoptosis induction; Cell cycle arrest |

| Control Compound | >100 | >50 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.